molecular formula C7H2F4O B099461 2,3,4,5-Tetrafluorobenzaldehyde CAS No. 16583-06-5

2,3,4,5-Tetrafluorobenzaldehyde

Cat. No. B099461
CAS RN: 16583-06-5
M. Wt: 178.08 g/mol
InChI Key: UPJHEKIKCNDMEX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzaldehyde is a chemical compound that is a derivative of benzaldehyde with four fluorine atoms substituted on the benzene ring. It is a part of the family of aromatic aldehydes and is characterized by its high electron-withdrawing fluorine substituents, which significantly affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of tetrafluorobenzaldehyde has been explored in various studies. A practical process for the synthesis of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes has been developed, which involves a convergent assembly from phenols and pentafluorobenzaldehyde via nucleophilic substitution in the presence of inorganic fluorides . Another study describes the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde, which equilibrates with its valence isomer at elevated temperatures .

Molecular Structure Analysis

While the specific molecular structure of 2,3,4,5-tetrafluorobenzaldehyde is not directly discussed in the provided papers, the structure of a related compound, 1,2,4,5-tetrafluorobenzene, has been studied by electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry and providing insights into bond lengths and angles that could be similar in the aldehyde derivative .

Chemical Reactions Analysis

The reactivity of tetrafluorobenzaldehyde derivatives has been investigated in various contexts. For instance, the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene does not form stable adducts with aliphatic aldehydes but does form an adduct with benzaldehyde, indicating selective reactivity . Additionally, the electroreduction of pentafluorobenzoic acid can lead to the formation of 2,3,5,6-tetrafluorobenzaldehyde under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorobenzaldehyde derivatives are influenced by the presence of the fluorine atoms. The electron-withdrawing nature of fluorine affects the acidity, reactivity, and overall stability of the compounds. For example, the electroreduction study provides insights into the conditions required to selectively produce 2,3,5,6-tetrafluorobenzaldehyde, which is indicative of its chemical behavior under reductive conditions . The synthesis of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes also highlights the diversity tolerance of the methodology, suggesting that the fluorinated aldehyde can be functionalized with various substituents .

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Tetrafluorobenzaldehydes : A practical process was developed for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde. This method is diversity tolerant and allows for the introduction of various aryl and heteroaryl substituents, demonstrating the versatility of tetrafluorobenzaldehyde in chemical synthesis (Gryko et al., 2008).

Liquid Crystalline and Fire Retardant Molecules

  • Development of Fire Retardant Molecules : Tetrafluorobenzaldehyde derivatives were synthesized as part of a study on fire retardant molecules. These compounds showed enhanced fire retardant properties, highlighting the potential of tetrafluorobenzaldehyde in developing materials with improved safety features (Jamain et al., 2020).

Catalytic Applications

  • Catalytic Oxidation of Alcohols : Research on catalytic systems for the oxidation of benzylic alcohols to aldehydes included the use of tetrafluorobenzaldehyde derivatives. These studies contribute to understanding how such compounds can enhance catalytic efficiency in organic reactions (Wu et al., 2016).

Biological Applications

  • Antimicrobial Activity : Tetrafluorobenzaldehyde was used in the synthesis of novel tetracoumarin derivatives, which exhibited favorable biological activities, including antimicrobial properties. This suggests potential biomedical applications of tetrafluorobenzaldehyde derivatives (Behzadi et al., 2020).

Polymer Research

  • Conducting Polymer Research : Studies on fluorinated materials for conducting polymer research involved tetrafluorobenzaldehyde. The versatility of this compound in synthesizing various fluorine compounds demonstrates its importance in polymer research and material science (Krebs & Jensen, 2003).

Safety And Hazards

2,3,4,5-Tetrafluorobenzaldehyde is classified as a flammable liquid and vapor. It can cause skin and eye irritation . Safety precautions include keeping the container tightly closed, using non-sparking tools, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,3,4,5-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJHEKIKCNDMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370084
Record name 2,3,4,5-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzaldehyde

CAS RN

16583-06-5
Record name 2,3,4,5-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrafluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MD Castle, RG Plevey, JC Tatlow - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Reaction of pentaflurorobenzaldehyde with rhodanine gave 2,3,4,5,6-pentafluorobenzylidenerhodanine; thence, by basic hydrolysis and a new intramolecular cyclisation, 4,5,6,7-…
Number of citations: 8 pubs.rsc.org
WP Hong, KJ Lee - Synthesis, 2006 - thieme-connect.com
Abstract Treatment of methyl propiolate and 2, 4, 5-trifluoro-, 2-fluoro-, 2-fluoro-5-methoxy-or 2, 3, 4, 5-tetrafluorobenzaldehydes with a ZrCl 4/Bu 4 NI combination induces an aldol …
Number of citations: 21 www.thieme-connect.com
M Dommaschk, C Näther… - The Journal of Organic …, 2015 - ACS Publications
We have established a method to synthesize perfluorinated meso-phenylporphyrins with one phenyl group bearing a substituent in the ortho position. These novel electron-deficient …
Number of citations: 32 pubs.acs.org
E Vedejs, DE Erdman, DR Powell - The Journal of Organic …, 1993 - ACS Publications
The PheP—O IR frequency shift method has been used to compare the Lewis acid strength of several cyclic organotin dichlorides. Structures 3, 20, and 4 are relatively weak Lewis acids…
Number of citations: 17 pubs.acs.org
TN Gerasimova, EP Fokin - Russian Chemical Reviews, 1980 - iopscience.iop.org
The literature data on the methods of synthesis and chemical and photochemical reactions of aromatic polyfluoro-substituted aldehydes and ketones are surveyed and arranged …
Number of citations: 16 iopscience.iop.org
R Suzuki, Y Uziie, W Fujiwara… - Chemistry–An Asian …, 2020 - Wiley Online Library
The partial fluorination of polycyclic aromatic hydrocarbons often produces a layered crystal packing, where fluorinated aromatic surfaces are stacked over nonfluorinated aromatic …
Number of citations: 13 onlinelibrary.wiley.com
FF Hsu, SL Hazen, D Giblin, J Turk… - International Journal of …, 1999 - Elsevier
We recently demonstrated that a battery of reactive aldehydes can be generated by human neutrophils through the action of myeloperoxidase on α-amino acids. To determine the …
Number of citations: 36 www.sciencedirect.com
MA Sinnwell, LR MacGillivray - … Chemie International Edition, 2016 - Wiley Online Library
A ditopic halogen‐bond acceptor organizes a diiodooctafluorostilbene for a [2+2] photodimerization reaction to take place between two stilbene molecules in the solid state. The …
Number of citations: 118 onlinelibrary.wiley.com
S Nanda, Y Kato, Y Asano - Tetrahedron, 2005 - Elsevier
A new hydroxynitrile lyase (HNL) was isolated from the seed of Japanese apricot (Prunus mume). The enzyme has similar properties with HNL isolated from other Prunus species and is …
Number of citations: 91 www.sciencedirect.com
S Kappler-Gratias, L Bucher, N Desbois… - RSC Medicinal …, 2020 - pubs.rsc.org
Twenty-nine fluorinated corroles were prepared, spectroscopically characterized, and studied for their antiviral activity against human cytomegalovirus infection. Six corroles were also …
Number of citations: 8 pubs.rsc.org

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